(R)-Chroman-3-carboxylic acid
Overview
Description
®-Chroman-3-carboxylic acid is a chiral compound belonging to the class of chroman derivatives Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring
Synthetic Routes and Reaction Conditions:
Oxidation of Chroman-3-methanol: One common method involves the oxidation of chroman-3-methanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to yield ®-chroman-3-carboxylic acid.
Grignard Reaction: Another synthetic route involves the Grignard reaction, where a Grignard reagent reacts with a suitable ester or acid chloride to form the desired carboxylic acid.
Industrial Production Methods:
Catalytic Hydrogenation: Industrial production often employs catalytic hydrogenation of chroman derivatives in the presence of a suitable catalyst, such as palladium on carbon, to achieve high yields of ®-chroman-3-carboxylic acid.
Biocatalysis: Enzymatic methods using specific enzymes or whole-cell biocatalysts can also be employed for the stereoselective synthesis of ®-chroman-3-carboxylic acid.
Types of Reactions:
Oxidation: ®-Chroman-3-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation Products: Chroman-3-one, chroman-3-aldehyde.
Reduction Products: Chroman-3-methanol, chroman-3-aldehyde.
Substitution Products: Chroman-3-chloride, chroman-3-bromide.
Chemistry:
As a Building Block: ®-Chroman-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving carboxylic acid functional groups.
Medicine:
Drug Development: ®-Chroman-3-carboxylic acid derivatives are explored for their potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry:
Polymer Synthesis: The compound is used in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of ®-chroman-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chroman ring structure can also interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Chroman-3-carboxylic Acid: The non-chiral version of the compound.
Chromone-3-carboxylic Acid: A structurally similar compound with a ketone group instead of a hydroxyl group.
Flavan-3-carboxylic Acid: A related compound with a different ring structure.
Uniqueness:
Stereochemistry: The ®-enantiomer of chroman-3-carboxylic acid has unique stereochemical properties that can lead to different biological activities compared to its (S)-enantiomer or racemic mixture.
Functional Group Versatility:
Properties
IUPAC Name |
(3R)-3,4-dihydro-2H-chromene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAGZMGJJFSKQM-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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